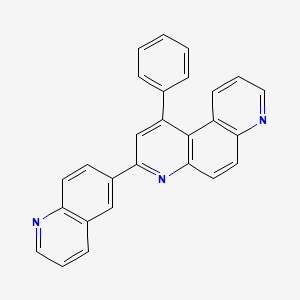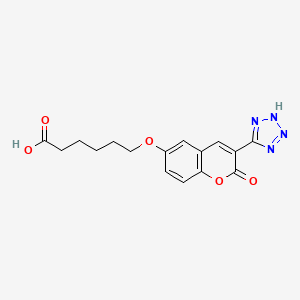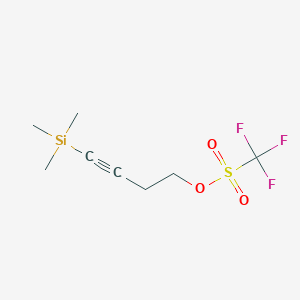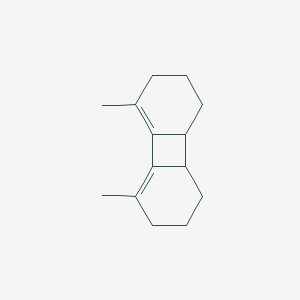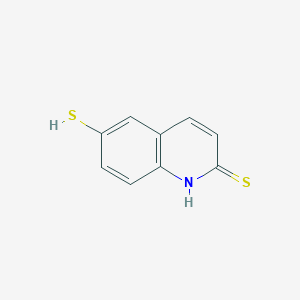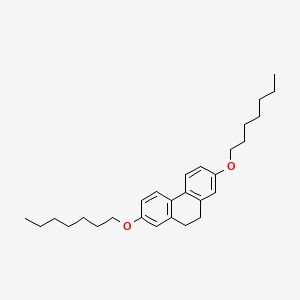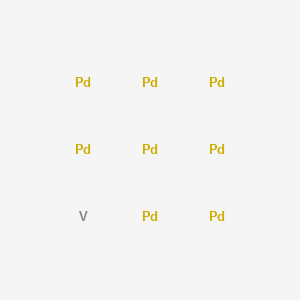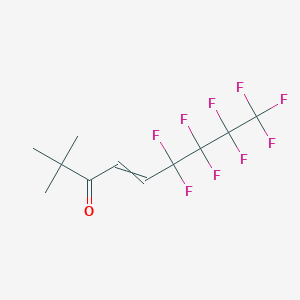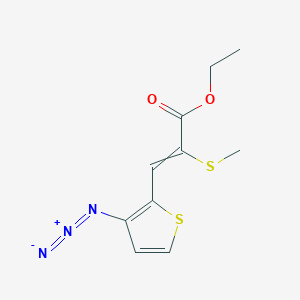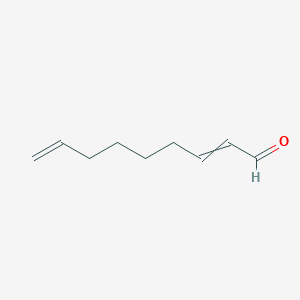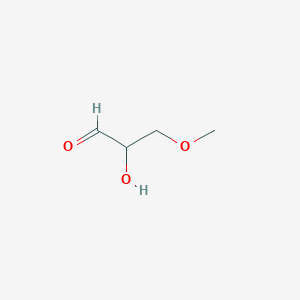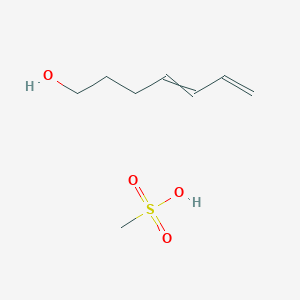
Methanesulfonic acid--hepta-4,6-dien-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hepta-4,6-dien-1-ol;methanesulfonic acid is a compound that combines the properties of an unsaturated alcohol and a sulfonic acid The hepta-4,6-dien-1-ol part of the molecule contains a seven-carbon chain with two double bonds and a hydroxyl group, while the methanesulfonic acid part is a simple sulfonic acid with a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hepta-4,6-dien-1-ol;methanesulfonic acid typically involves the following steps:
Preparation of Hepta-4,6-dien-1-ol: This can be achieved through the partial hydrogenation of hepta-1,4,6-triene, using a suitable catalyst such as palladium on carbon.
Sulfonation: The hepta-4,6-dien-1-ol is then reacted with methanesulfonic acid under controlled conditions to form the final product. The reaction is typically carried out at room temperature, with the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of hepta-4,6-dien-1-ol;methanesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Hepta-4,6-dien-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of hepta-4,6-dien-1-one or hepta-4,6-dien-1-al.
Reduction: Formation of heptanol.
Substitution: Formation of hepta-4,6-dien-1-chloride or hepta-4,6-dien-1-amine.
科学的研究の応用
Hepta-4,6-dien-1-ol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hepta-4,6-dien-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bonds can participate in π-π interactions. The sulfonic acid group can enhance the solubility and reactivity of the molecule, facilitating its biological and chemical effects.
類似化合物との比較
Similar Compounds
Hepta-1,6-dien-4-ol: Similar structure but lacks the sulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the unsaturated alcohol structure.
Uniqueness
Hepta-4,6-dien-1-ol;methanesulfonic acid is unique due to the combination of an unsaturated alcohol and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
101032-44-4 |
|---|---|
分子式 |
C8H16O4S |
分子量 |
208.28 g/mol |
IUPAC名 |
hepta-4,6-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-4,8H,1,5-7H2;1H3,(H,2,3,4) |
InChIキー |
QSHDOINSSSAUFI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C=CC=CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


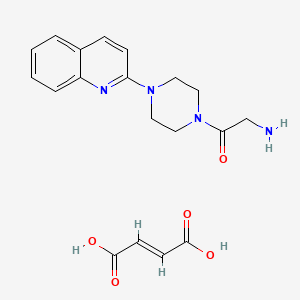
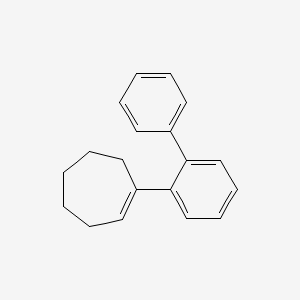
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
